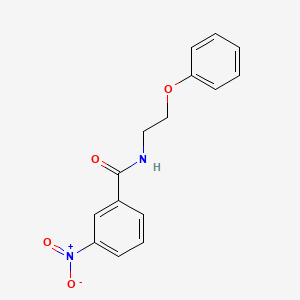

3-nitro-N-(2-phenoxyethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-nitro-N-(2-phenoxyethyl)benzamide is a chemical compound used for scientific research . It is known by the registry number ZINC000004869399 .

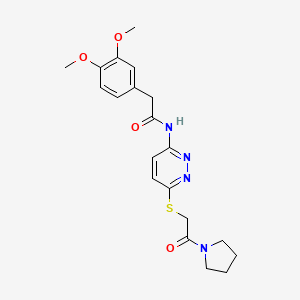

Molecular Structure Analysis

The molecular formula of this compound is C15H14N2O4. The InChI code is 1S/C15H14N2O4/c18-15(12-5-4-6-13(11-12)17(19)20)16-9-10-21-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,16,18) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 286.29 . It is recommended to be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

3-Nitro-N-(2-phenoxyethyl)benzamide derivatives, particularly those with nitro (NO2) substituents, have been studied for their potential as corrosion inhibitors. In an investigation focusing on the acidic corrosion of mild steel, a related compound, N-(4-nitrophenyl) benzamide, demonstrated significant corrosion inhibition properties. The study combined experimental approaches with computational studies, including Density Functional Theory (DFT) and Molecular Dynamic (MD) simulations, to elucidate the mechanism of action. These compounds were found to adsorb strongly and spontaneously at metal/electrolyte interfaces, acting as effective barriers against corrosive dissolution (Mishra et al., 2018).

Nitration and Hydroxylation Reactions

The nitration and hydroxylation reactions of benzene, a process closely related to the chemical structure and reactivity of this compound, have been studied extensively. These reactions are crucial for understanding the environmental fate of nitroaromatic compounds and for synthesizing intermediates in organic synthesis. For instance, research on the presence of nitrite/nitrous acid in aqueous solutions has shown the formation of various nitrophenols and nitrobenzenes, which are significant in environmental chemistry and synthetic applications (Vione et al., 2004).

Catalytic Hydroxylation

The catalytic hydroxylation of benzene to phenol, a reaction relevant to the functional groups present in this compound, has been investigated using various catalysts. Phenol is a valuable intermediate in the production of numerous chemicals, and efficient synthesis routes are of great interest. Studies have explored the use of hydrogen peroxide as an oxidant with molecular sieve-based catalysts, highlighting the challenges and advancements in achieving high selectivity and yields in phenol production (Jiang, Wang, & Han, 2013).

Materials Science and Nanotechnology

In materials science, the synthesis and characterization of compounds similar to this compound contribute to the development of new materials and nanotechnologies. For example, research on the integration of silicon nanowire bridges in microtrenches involves complex organic molecules and showcases the intersection of organic synthesis with advanced materials science, leading to innovations in electronic devices and nanofabrication (He et al., 2005).

Eigenschaften

IUPAC Name |

3-nitro-N-(2-phenoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-15(12-5-4-6-13(11-12)17(19)20)16-9-10-21-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRKQIOMMSDQIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2886456.png)

![N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2886461.png)

![3-Methyl-1-(2-methylpropylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2886466.png)

![1-ethyl-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2886470.png)

![6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2886475.png)

![Methyl 4-[(4-{2-cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoate](/img/structure/B2886476.png)